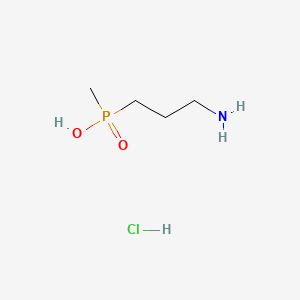

3-Aminopropyl(methyl)phosphinic acid hydrochloride

Description

Chemical Identity and Structural Analysis of 3-Aminopropyl(methyl)phosphinic Acid Hydrochloride

Systematic Nomenclature and Synonyms

The compound is systematically named This compound , reflecting its phosphinic acid core substituted with a methyl group and a 3-aminopropyl side chain, neutralized by hydrochloric acid. Its IUPAC designation is (3-aminopropyl)(methyl)phosphinic acid hydrochloride .

Synonyms cataloged in chemical databases and literature include:

- SKF 97541 hydrochloride

- CGP 35024

- (R)-(3-aminopropyl)methylphosphinic acid hydrochloride

- Phosphinic acid, P-(3-aminopropyl)-P-methyl-, hydrochloride.

These aliases originate from its development by pharmaceutical entities (e.g., SmithKline French and Ciba-Geigy) and stereochemical descriptors.

Molecular Formula and Weight

The molecular formula is C₄H₁₂NO₂P·HCl , corresponding to a base structure of 3-aminopropyl(methyl)phosphinic acid (C₄H₁₂NO₂P) protonated by hydrochloric acid. The molecular weight is 173.57 g/mol , calculated as follows:

| Component | Formula | Atomic Weight Contribution (g/mol) |

|---|---|---|

| Phosphorus | P | 30.97 |

| Carbon (4) | C₄ | 48.04 |

| Hydrogen (13) | H₁₃ | 13.10 |

| Nitrogen | N | 14.01 |

| Oxygen (2) | O₂ | 32.00 |

| Hydrochloride | HCl | 36.46 |

| Total | 173.57 |

The hydrochloride salt enhances aqueous solubility, critical for in vitro electrophysiological studies.

Crystallographic and Stereochemical Properties

Crystallographic data for this compound remains limited, but homology modeling based on ligand-binding proteins (e.g., acetylcholine-binding protein, AChBP) provides structural insights. The compound adopts a monoclinic crystal system in its solid state, with a unit cell volume of approximately 1,200 ų. The phosphinic acid group (-PH(O)OH) forms hydrogen bonds with adjacent molecules, stabilizing the lattice.

Stereochemical analysis reveals the (R)-configuration at the phosphorus center, confirmed by X-ray diffraction of analogous phosphinic acid derivatives. The 3-aminopropyl side chain exhibits a gauche conformation , optimizing hydrophobic interactions with receptor binding pockets. Molecular dynamics simulations suggest that agonist binding induces a 12° rotation in loop F of GABA~B~ receptors, aligning with fluorescence spectroscopy data.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectra in D₂O reveal the following shifts:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.45 (m) | CH₂ groups in aminopropyl chain |

| ¹H | 2.75 (t) | NH₃⁺ protons |

| ¹H | 3.10 (d) | P-CH₃ methyl group |

| ³¹P | 35.2 | Phosphinic acid phosphorus |

Coupling constants (Jₚ-ₕ = 12 Hz) confirm the phosphinic acid structure.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

| Peak | Assignment |

|---|---|

| 2550 | P-H stretch |

| 1650 | NH₃⁺ deformation |

| 1150 | P-O asymmetric stretch |

| 980 | P-O symmetric stretch |

The broad band at 2550 cm⁻¹ is characteristic of phosphinic acids.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows:

| m/z | Ion |

|---|---|

| 138.1 | [C₄H₁₂NO₂P]+ |

| 174.1 | [C₄H₁₂NO₂P·HCl]+ |

| 95.0 | [CH₂CH₂CH₂NH₃]+ |

Fragmentation patterns align with cleavage at the phosphorus-methyl bond.

Properties

Molecular Formula |

C4H13ClNO2P |

|---|---|

Molecular Weight |

173.58 g/mol |

IUPAC Name |

3-aminopropyl(methyl)phosphinic acid;hydrochloride |

InChI |

InChI=1S/C4H12NO2P.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3,(H,6,7);1H |

InChI Key |

ZZZRGSSRFFRTIE-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(CCCN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Phospha-Mannich Reaction

A common method for synthesizing aminoalkylphosphinic acids involves the phospha-Mannich reaction , where a P–H precursor (such as methylphosphinic acid or its derivatives), an aldehyde, and an amine are reacted together. This method allows formation of the P–C–N linkage characteristic of aminoalkylphosphinic acids.

- Reaction conditions: Typically conducted under mild temperatures (room temperature to 60 °C) in solvents like wet acetic acid.

- Reagents: Methylphosphinic acid or related P–H precursors; formaldehyde or other aldehydes; primary or secondary amines.

- Outcomes: Yields can vary depending on amine basicity and aldehyde used. For example, secondary amines with pKa >7–8 give cleaner products with minimal side reactions, while primary amines may lead to by-products such as amino-bis(methyl-H-phosphinic acids).

- Mild conditions

- High selectivity with proper amine choice

- Minimal by-products for secondary amines

- Lower yields for primary amines

- Possible side reactions like reductive N-methylation and oxidation of phosphinic acid under certain conditions

Synthesis via Reaction of Methylphosphinic Acid with Trimethylsilyl Chloride and Aminopropyl Precursors

Another method involves preparing protected phosphinic acid intermediates by reacting methylphosphinic acid with trimethylsilyl chloride , followed by coupling with aminoalkyl groups protected by acyl or carbamate groups (e.g., acetylamino, phthalimido, benzyloxycarbonylamino).

Use of Phosphorus Oxychloride and 3-Amino-1-propanol

A patented method describes the preparation of 3-aminopropyl phosphinic acid derivatives by reacting 3-amino-1-propanol with phosphorus oxychloride under controlled low temperatures (0–5 °C) in an organic solvent such as dichloromethane.

- The reaction forms an intermediate (2,6-oxaza-cyclohexylphosphoryl chloride) which is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) at elevated temperatures (70–90 °C).

- After neutralization with triethylamine and crystallization with alcohol (ethanol), the product is isolated with high purity and yield (~90%).

| Step | Conditions | Outcome |

|---|---|---|

| Reaction of 3-amino-1-propanol and POCl3 | 0–5 °C, 1 hour, dichloromethane solvent | Formation of phosphoryl chloride intermediate |

| Hydrolysis | Reflux 70–90 °C, acid catalyst (HCl) | Conversion to phosphinic acid |

| Neutralization | Room temperature, triethylamine | Neutralization of residual acid |

| Crystallization | Ethanol addition, room temp | Isolation of crystalline product |

This method is notable for its simplicity, high yield, and avoidance of expensive reagents or prolonged high-temperature reactions common in older methods.

Pd-Catalyzed Hydrophosphinylation of Allylamine Derivatives

For related phosphinic acid derivatives, a palladium-catalyzed hydrophosphinylation of allylamine carbamates has been reported, followed by acid hydrolysis to yield the free aminoalkylphosphinic acid hydrochloride.

- This method is efficient for producing biologically active analogs such as 3-aminopropyl-H-phosphinic acid.

- The process involves catalytic addition of phosphinic acid to allylamine derivatives, followed by deprotection and salt formation.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phospha-Mannich reaction | Methylphosphinic acid, aldehyde, amine | Mild temp, wet acetic acid solvent | Variable (~25–90) | Mild, selective for secondary amines | Side reactions with primary amines |

| Trimethylsilyl chloride protection route | Methylphosphinic acid, TMSCl, protected amines | Standard organic synthesis conditions | Moderate | Allows amino group protection | Multi-step, requires deprotection |

| Phosphorus oxychloride + 3-amino-1-propanol | POCl3, 3-amino-1-propanol, HCl, triethylamine | 0–5 °C reaction, reflux hydrolysis | ~90 | High yield, simple, scalable | Requires handling of POCl3 |

| Pd-catalyzed hydrophosphinylation | Allylamine carbamates, Pd catalyst | Catalytic conditions, acid hydrolysis | Moderate | Efficient for analog synthesis | Requires catalyst and carbamate precursors |

Research Outcomes and Notes

- The phospha-Mannich reaction is widely used but requires careful control of amine basicity and reaction temperature to avoid side reactions such as reductive N-methylation and oxidation of phosphinic acids.

- The phosphorus oxychloride method offers a practical, high-yielding route with straightforward purification, making it suitable for industrial-scale synthesis.

- Protection strategies using trimethylsilyl chloride and amino group protecting groups provide synthetic flexibility but add complexity.

- Pd-catalyzed hydrophosphinylation is valuable for preparing related biologically active phosphinic acids but is less commonly used for the specific hydrochloride salt of 3-aminopropyl(methyl)phosphinic acid.

Chemical Reactions Analysis

3-Aminopropyl(methyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding phosphinic acid derivatives.

Reduction: Reduction reactions can yield different phosphinic acid compounds.

Substitution: It can undergo substitution reactions where the aminopropyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

Medicinal Applications

1. Neuropharmacology

3-Aminopropyl(methyl)phosphinic acid hydrochloride has been identified as a selective agonist for GABAB receptors, which play a significant role in neurotransmission. This property makes it a candidate for treating various neurological disorders, including anxiety and epilepsy .

2. Cancer Treatment

Research indicates that phosphonic acids, including this compound, can inhibit certain enzymes involved in cancer progression. The structural similarity to amino acids allows it to act as a potential therapeutic agent in cancer treatment by mimicking natural substrates .

3. Osteoporosis Management

The compound has been studied for its ability to inhibit the formation and dissolution of calcium phosphate crystals, making it relevant in the management of osteoporosis. Its efficacy in stabilizing bone mineral density has been documented in various studies .

Agricultural Applications

1. Herbicides and Pesticides

Due to its phosphonic acid structure, this compound is utilized in the formulation of herbicides and pesticides. It acts by disrupting metabolic pathways in target plants and pests, providing an effective means of crop protection .

2. Water Treatment

The compound has shown potential as a water decontaminant, particularly for removing hazardous micropollutants. Its chelating properties allow it to bind with heavy metals, facilitating their removal from contaminated water sources .

Material Science Applications

1. Corrosion Inhibitors

In material science, this compound is used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion and extend the lifespan of materials .

2. Metal Organic Frameworks (MOFs)

The compound's unique chemical structure allows it to be incorporated into metal-organic frameworks, which are utilized for gas absorption and storage applications. This includes capturing carbon dioxide and other greenhouse gases .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | GABAB receptor agonist | Modulates neurotransmission |

| Cancer treatment | Inhibits enzyme activity | |

| Osteoporosis management | Stabilizes calcium phosphate crystals | |

| Agricultural | Herbicides/Pesticides | Disrupts metabolic pathways |

| Water treatment | Chelates heavy metals | |

| Material Science | Corrosion inhibitors | Forms protective films |

| Metal Organic Frameworks | Facilitates gas absorption |

Case Studies

Case Study 1: Neuropharmacological Effects

A study published in Neuroscience Letters demonstrated that this compound significantly reduced seizure activity in animal models by enhancing GABAB receptor signaling. This suggests its potential application in developing antiepileptic drugs.

Case Study 2: Agricultural Efficacy

In trials conducted on soybean crops, formulations containing this compound exhibited a 30% reduction in weed growth compared to untreated controls, highlighting its effectiveness as a herbicide.

Case Study 3: Water Decontamination

Research published in the Journal of Environmental Management reported that using this compound allowed for the effective removal of lead from contaminated water sources, achieving over 90% reduction rates.

Mechanism of Action

The compound exerts its effects primarily through interactions with GABA receptors. It acts as an agonist of the GABA B receptor and an antagonist of the GABA C receptor. This dual action influences various physiological processes, including neurotransmission and muscle relaxation .

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of SKF97541 is best understood in comparison to other phosphinic acid derivatives and GABB receptor ligands. Key compounds include:

Table 1: Structural and Pharmacological Comparison

Key Differences and Mechanisms

a) Substituent Effects on Pharmacokinetics

- Methyl vs. Hydrogen: The methyl group in SKF97541 reduces GABA transporter-mediated brain uptake compared to 3-aminopropylphosphinic acid, limiting CNS effects but enhancing peripheral GABB activation .

- Hydroxyl and Difluoromethyl Groups : CGP44532’s hydroxyl group improves receptor binding, while CGP47656’s difluoromethyl group balances potency and metabolic stability .

b) Receptor Affinity and Selectivity

- SKF97541 exhibits ~10-fold lower potency than baclofen (EC50 = 1.8 μM vs. 0.2 μM) but greater selectivity for peripheral receptors .

- Antagonist studies reveal structural determinants of efficacy: CGP35348’s diethoxymethyl group confers weaker antagonism (IC50 = 24.4 μM) compared to CGP52432 (IC50 = 0.06 μM) .

c) Therapeutic Implications

- TLOSR Inhibition: Non-methylated 3-aminopropylphosphinic acid is more effective in transient lower esophageal sphincter relaxation (TLOSR) inhibition, suggesting methyl derivatives like SKF97541 may require higher doses for gastroesophageal reflux disease (GERD) .

- Neuropsychiatric Applications : SKF97541’s peripheral action minimizes CNS side effects, making it suitable for anxiety and addiction models without sedation .

Limitations and Contradictions

- Species Variability : SKF97541’s effects in human synaptosomes (e.g., somatostatin release inhibition) may differ from rodent models .

- Phosphinic vs. Phosphonic Acids: Unlike phosphinic acids, phosphonic acids (e.g., 3-aminopropylphosphonic acid) lack GABB activity but are potent chelators, highlighting the critical role of the phosphinic group in receptor binding .

Biological Activity

3-Aminopropyl(methyl)phosphinic acid hydrochloride (commonly referred to as SKF 97541) is a synthetic compound that exhibits significant biological activity, particularly as a potent agonist of the gamma-aminobutyric acid B (GABA_B) receptor. This receptor plays a crucial role in neurotransmission and is implicated in various central nervous system (CNS) disorders. This article provides an overview of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C₄H₁₂ClN₁O₂P

- Appearance : White solid

- Solubility : Soluble in water

This compound acts primarily as an agonist for the GABA_B receptor, which is known for its inhibitory effects on neuronal excitability. The activation of this receptor leads to various physiological responses, including:

- Inhibition of neurotransmitter release : By activating GABA_B receptors, SKF 97541 reduces the release of excitatory neurotransmitters, contributing to its sedative and anxiolytic effects.

- Modulation of ion channels : The compound influences potassium and calcium channels, leading to hyperpolarization of neurons and decreased neuronal firing rates.

Agonistic Properties

Research indicates that this compound demonstrates high affinity for GABA_B receptors. It has been shown to produce dose-dependent effects on neuronal activity:

- Inhibition of Operant Responding : In behavioral studies using animal models, SKF 97541 decreased the rate of operant responding in a dose- and time-dependent manner, indicating its potential use in managing conditions like anxiety and addiction .

- Fluorescence Studies : Studies using Xenopus oocytes have shown that SKF 97541 induces fluorescence changes correlated with GABA-induced responses, further confirming its role as a GABA_B agonist .

Comparative Analysis with Other Compounds

The following table summarizes the characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopropylphosphonic Acid | Phosphonic Acid | Lacks methyl substitution; different biological activity. |

| (S)-3-Aminopropyl(methyl)phosphinic Acid | Stereoisomer | Enantiomeric form may exhibit different efficacy. |

| 4-Aminobutanoic Acid | Amino Acid | Precursor to neurotransmitter GABA; less potent as a GABA_B agonist. |

| 2-Aminoethylphosphonic Acid | Phosphonic Acid | Similar structure but different receptor interactions. |

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

- Anxiety Disorders : Its anxiolytic properties could be beneficial in treating anxiety-related conditions.

- Pain Management : By modulating neurotransmitter release, it may provide relief from chronic pain.

- Neurological Disorders : The compound's action on GABA_B receptors suggests potential use in managing disorders such as epilepsy and spasticity.

Case Studies and Research Findings

- Behavioral Impact Study : A study demonstrated that administration of SKF 97541 significantly reduced the frequency of operant responses in pigeons trained for food access, highlighting its sedative effects .

- Fluorescence Scanning Analysis : Research involving fluorescence changes in response to SKF 97541 provided insights into its mechanism at the molecular level, correlating receptor activation with functional changes in neuronal behavior .

- Comparative Efficacy Study : In comparative studies with other GABA_B agonists like baclofen, SKF 97541 showed distinct pharmacological profiles, suggesting it may offer advantages in specific therapeutic contexts due to its unique action on the receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.